molecular formula C48H67N9O11 B1670761 3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-amino-4-methylpentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]eth CAS No. 155547-94-7

3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-amino-4-methylpentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]eth

Cat. No.: B1670761
CAS No.: 155547-94-7
M. Wt: 946.1 g/mol
InChI Key: KDLUPVWOLLFUAU-LTVSEDGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-amino-4-methylpentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]eth” is a complex organic molecule with a variety of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the formation of the core structure, followed by the sequential addition of various functional groups. Common reagents used in these steps include amino acids, protecting groups, and coupling agents. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvent choice and temperature control.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation. The compound’s structure allows it to bind to these targets with high specificity and affinity, making it a valuable tool in both research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Cresol: An aromatic organic compound with a simpler structure but similar functional groups.

    Phenolic Compounds: A broad class of compounds that share structural similarities and functional properties with the target compound.

Uniqueness

What sets this compound apart from similar compounds is its complex structure, which allows for a higher degree of specificity and versatility in its applications. The presence of multiple functional groups enables it to participate in a wide range of chemical reactions and interact with various biological targets, making it a unique and valuable compound in scientific research.

Properties

CAS No.

155547-94-7

Molecular Formula

C48H67N9O11

Molecular Weight

946.1 g/mol

IUPAC Name

3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-amino-4-methylpentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]ethyl]-5-methyl-2-oxohexanamide

InChI

InChI=1S/C48H67N9O11/c1-8-27(6)40(61)41(62)33-15-17-57(48(33,24-58)43(64)36(51)19-26(4)5)47(67)34(49)10-9-16-52-44(65)38(20-29-22-53-37-13-12-31(59)21-32(29)37)56-39(60)14-11-30-23-68-46(55-30)28(7)54-45(66)42(63)35(50)18-25(2)3/h11-15,17,21-28,33-36,38,40,53,59,61H,8-10,16,18-20,49-51H2,1-7H3,(H,52,65)(H,54,66)(H,56,60)/b14-11+/t27?,28?,33?,34-,35?,36-,38-,40?,48+/m0/s1

InChI Key

KDLUPVWOLLFUAU-LTVSEDGOSA-N

SMILES

CCC(C)C(C(=O)C1C=CN(C1(C=O)C(=O)C(CC(C)C)N)C(=O)C(CCCNC(=O)C(CC2=CNC3=C2C=C(C=C3)O)NC(=O)C=CC4=COC(=N4)C(C)NC(=O)C(=O)C(CC(C)C)N)N)O

Isomeric SMILES

CCC(C)C(C(=O)C1C=CN([C@@]1(C=O)C(=O)[C@H](CC(C)C)N)C(=O)[C@H](CCCNC(=O)[C@H](CC2=CNC3=C2C=C(C=C3)O)NC(=O)/C=C/C4=COC(=N4)C(C)NC(=O)C(=O)C(CC(C)C)N)N)O

Canonical SMILES

CCC(C)C(C(=O)C1C=CN(C1(C=O)C(=O)C(CC(C)C)N)C(=O)C(CCCNC(=O)C(CC2=CNC3=C2C=C(C=C3)O)NC(=O)C=CC4=COC(=N4)C(C)NC(=O)C(=O)C(CC(C)C)N)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Discobahamin B; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-amino-4-methylpentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]eth
Reactant of Route 2
3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-amino-4-methylpentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]eth
Reactant of Route 3
3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-amino-4-methylpentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]eth
Reactant of Route 4
Reactant of Route 4
3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-amino-4-methylpentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]eth
Reactant of Route 5
3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-amino-4-methylpentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]eth
Reactant of Route 6
3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-amino-4-methylpentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]eth

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